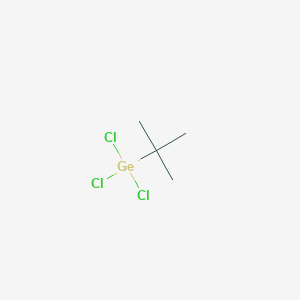
t-Butyltrichlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyltrichlorogermane, also known as tert-Butyl (trichloro)germane, is a chemical compound with the molecular formula C4H9Cl3Ge . It has a molecular weight of 236.1 g/mol . It is used as an intermediate for making organogermylene precursors .
Synthesis Analysis
The synthesis of t-Butyltrichlorogermane involves the reaction of tetrachlorogermane with tert-alkylmagnesium halides, which leads to the substitution of only one chlorine atom . This reaction yields tert-alkyltrichlorogermanes . Specifically, tert-Butyltrichlorogermane reacts with ethylmagnesium bromide to give ethyl (tert-butyl)dichlorogermane .Molecular Structure Analysis
The molecular structure of t-Butyltrichlorogermane consists of a germanium atom bonded to a tert-butyl group and three chlorine atoms . The InChI string representation of the molecule isInChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 . Physical And Chemical Properties Analysis
T-Butyltrichlorogermane has a molecular weight of 236.1 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count . Its exact mass is 235.898161 g/mol, and its monoisotopic mass is also 235.898161 g/mol . It has a complexity of 78.3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Germanium Nanocrystals
t-Butyltrichlorogermane is used in the efficient one-pot synthesis of monodisperse alkyl-terminated colloidal germanium nanocrystals (Ge NCs). These Ge NCs are formed by co-reduction of germanium tetrachloride in the presence of n-butyltrichlorogermane, producing NCs with butyl-terminated surfaces . This method allows rapid synthesis and functionalisation of NCs with minimal post-synthetic purification requirements .
Fabrication of Optoelectronic Devices
The synthesized germanium nanocrystals have been utilized in a range of applications from biological imaging to optoelectronic devices . The photophysical and electronic properties of these nanocrystals can be finely controlled, leading to their wide application .
Biological Imaging
Germanium nanocrystals (Ge NCs) have lately been used in various applications such as biological imaging . These applications require preparation of Ge NCs in high yield, with narrow size distributions and well-characterised surface chemistries .
Field Effect Transistors
Ge NCs have also been used in the creation of field effect transistors . The properties of Ge NCs strongly influence their photophysical properties, making them suitable for this application .
Hybrid Photodetectors
Another application of Ge NCs is in the development of hybrid photodetectors . The high compatibility of germanium with current microelectronics makes it a promising material for this application .
Organomagnesium Synthesis
t-Butyltrichlorogermane is used in the organomagnesium synthesis for the substitution of chlorine atoms in tetrachlorogermane with bulky alkyl groups . This reaction leads to the substitution of one, two, or three chlorine atoms, yielding the corresponding alkylchlorogermanes .
Safety and Hazards
T-Butyltrichlorogermane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing dust, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
t-Butyltrichlorogermane is primarily used as an intermediate for making organogermylene precursors . Organogermanium compounds are used in a variety of applications, including the synthesis of pharmaceuticals and as reagents in organic chemistry .
Biochemical Pathways
Organogermanium compounds are known to participate in a variety of chemical reactions, including coupling reactions, cyclizations, and substitutions .
Result of Action
The molecular and cellular effects of t-Butyltrichlorogermane’s action are largely dependent on the specific chemical reactions it participates in. As an intermediate in the synthesis of organogermylene precursors, its primary role is likely to facilitate the formation of these compounds .
Action Environment
The action, efficacy, and stability of t-Butyltrichlorogermane can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For example, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It should be handled with care to prevent exposure to skin and eyes, as it can cause severe burns and eye damage .
Eigenschaften
IUPAC Name |
tert-butyl(trichloro)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDREUNIZFWMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516597 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyltrichlorogermane | |
CAS RN |
1184-92-5 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)

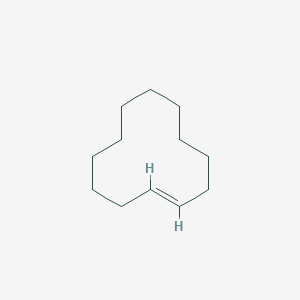

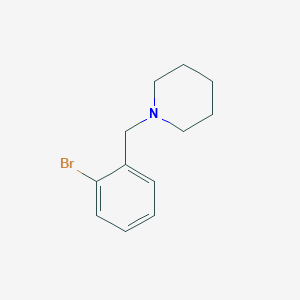
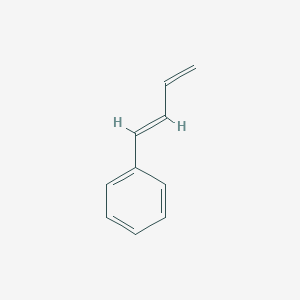

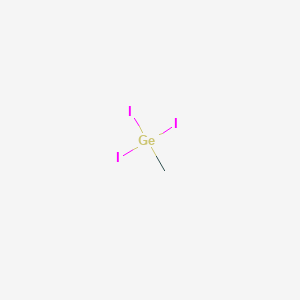


![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

phosphonium bromide](/img/structure/B73364.png)